molecular formula C27H25N5OS2 B4325665 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE

2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE

Cat. No.: B4325665
M. Wt: 499.7 g/mol
InChI Key: ZOYWLLKIWRHEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions. One common approach is the multi-component reaction (MCR) strategy, which allows for the formation of complex molecules in a single reaction vessel. This method often employs catalysts such as pyrrolidine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction to larger volumes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the fine-tuning of its physical and chemical characteristics.

Mechanism of Action

The mechanism of action of 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and tetrahydroquinoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

What sets 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[2-amino-3-cyano-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5OS2/c1-34-17-7-5-15(6-8-17)22-18(13-28)25(30)32(20-3-2-4-21(33)24(20)22)26-19(14-29)23-16-9-11-31(12-10-16)27(23)35-26/h5-8,16,22H,2-4,9-12,30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYWLLKIWRHEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)N6CCC5CC6)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Reactant of Route 2
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2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Reactant of Route 4
2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Reactant of Route 6
2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE

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